molecular formula C12H18N2O2 B8176147 Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate

Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate

Cat. No.: B8176147
M. Wt: 222.28 g/mol
InChI Key: FCMLLOZWHYDZAH-UHFFFAOYSA-N
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Description

Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate: is a heterocyclic compound that features a pyrrolo[2,3-C]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be explored for its potential bioactivity. Its structural features could interact with biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, derivatives of this compound might be investigated for their therapeutic potential. The pyrrolo[2,3-C]pyridine core is a common motif in many bioactive molecules, suggesting that this compound could serve as a lead compound for the development of new pharmaceuticals .

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its incorporation into polymers or other materials could enhance their performance in various applications .

Mechanism of Action

The mechanism of action of tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate include other pyrrolo[2,3-C]pyridine derivatives and related heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development .

Properties

IUPAC Name

tert-butyl 1,4,5,7-tetrahydropyrrolo[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14/h4,6,13H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMLLOZWHYDZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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